Chemical structure and properties of 5-benzyl-1H-pyrazole-4-carboxylic acid
Chemical structure and properties of 5-benzyl-1H-pyrazole-4-carboxylic acid
Executive Summary
5-benzyl-1H-pyrazole-4-carboxylic acid (CAS: 2090699-54-8) is a significant heterocyclic scaffold in medicinal chemistry, particularly within the fields of kinase inhibition and anti-inflammatory drug discovery.[1][2] As a derivative of the pyrazole class, it combines the hydrogen-bond donor/acceptor capability of the pyrazole ring with the hydrophobic bulk of a benzyl moiety and the ionizable, functionalizable nature of a carboxylic acid at position 4.
This guide provides a comprehensive technical analysis of this compound, detailing its structural tautomerism, physiochemical properties, validated synthetic protocols, and its utility as a pharmacophore in modern drug development.
Part 1: Chemical Structure & Physiochemical Properties
Structural Identity and Tautomerism
The designation "5-benzyl" implies the benzyl substituent is attached to the carbon at position 5. However, in unsubstituted 1H-pyrazoles (where the nitrogen is not alkylated), the molecule exists in dynamic annular tautomerism. The hydrogen atom shifts between N1 and N2, rendering the 3- and 5-positions equivalent in solution.
-
Tautomer A: 5-benzyl-1H-pyrazole-4-carboxylic acid[1]
-
Tautomer B: 3-benzyl-1H-pyrazole-4-carboxylic acid[1]
For the purpose of this guide, we refer to the compound as 5-benzyl-1H-pyrazole-4-carboxylic acid , consistent with its primary CAS listing.[1]
Key Physiochemical Data
The following data points are critical for formulation scientists and medicinal chemists assessing the compound's "drug-likeness" (Lipinski's Rule of 5 compliance).
| Property | Value / Description | Relevance |
| IUPAC Name | 3-benzyl-1H-pyrazole-4-carboxylic acid | Official nomenclature (tautomer dependent) |
| CAS Number | 2090699-54-8 | Unique Identifier |
| Molecular Formula | C₁₁H₁₀N₂O₂ | Stoichiometry |
| Molecular Weight | 202.21 g/mol | Fragment-based drug design (FBDD) |
| Appearance | White to pale yellow crystalline solid | Purity indicator |
| pKa (Acid) | ~3.5 - 4.0 (Predicted) | Ionization state at physiological pH |
| pKa (Pyrazole NH) | ~14.0 (Predicted) | Very weak acid; deprotonation requires strong base |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability |
| H-Bond Donors | 2 (COOH, NH) | Target binding interaction |
| H-Bond Acceptors | 3 (C=O, N, OH) | Water solubility and receptor docking |
Part 2: Synthetic Methodology
The synthesis of 5-benzyl-1H-pyrazole-4-carboxylic acid requires a regio-controlled approach to ensure the carboxyl group ends up at position 4 and the benzyl group at position 3/5. The most robust method involves the Claisen condensation of a beta-keto ester followed by cyclization with hydrazine.
Validated Synthetic Protocol
Target: 5-benzyl-1H-pyrazole-4-carboxylic acid Mechanism: Knorr-type Pyrazole Synthesis via Enaminone Intermediate.
Step 1: Synthesis of the Enaminone Precursor
-
Reagents: Ethyl 4-phenyl-3-oxobutanoate (Ethyl phenylacetoacetate), Triethyl orthoformate (TEOF), Acetic anhydride.
-
Reaction: The active methylene group of the beta-keto ester is formylated.
-
Protocol:
-
Charge a reaction vessel with Ethyl 4-phenyl-3-oxobutanoate (1.0 eq).
-
Add Triethyl orthoformate (1.5 eq) and Acetic anhydride (2.0 eq).
-
Reflux the mixture at 110–120°C for 4–6 hours.
-
Monitor by TLC for the disappearance of the starting keto-ester.
-
Concentrate under reduced pressure to yield the intermediate: Ethyl 2-(ethoxymethylene)-3-oxo-4-phenylbutanoate .
-
Step 2: Cyclization with Hydrazine
-
Reagents: Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol (EtOH).
-
Reaction: Double nucleophilic attack of hydrazine on the enaminone.
-
Protocol:
-
Dissolve the intermediate from Step 1 in absolute Ethanol (10 mL/g).
-
Cool the solution to 0–5°C in an ice bath.
-
Dropwise add Hydrazine hydrate (1.2 eq) to control the exotherm.
-
Allow the mixture to warm to room temperature, then reflux for 2 hours.
-
Cool to room temperature. The ester derivative (Ethyl 5-benzyl-1H-pyrazole-4-carboxylate ) often precipitates. If not, evaporate solvent and recrystallize from EtOH/Water.
-
Step 3: Hydrolysis to the Free Acid
-
Reagents: Sodium Hydroxide (NaOH), Water, Hydrochloric Acid (HCl).
-
Protocol:
-
Suspend the ester in 10% aqueous NaOH (5 eq).
-
Heat at 80°C for 1–2 hours until the solid dissolves and TLC shows full conversion.
-
Cool the solution and acidify to pH 2–3 using 6M HCl .
-
The title compound, 5-benzyl-1H-pyrazole-4-carboxylic acid , will precipitate as a white solid.[3]
-
Filter, wash with cold water, and dry under vacuum.
-
Synthesis Workflow Visualization
Caption: Step-wise synthetic pathway from beta-keto ester precursor to the final carboxylic acid product.
Part 3: Reactivity & Functionalization (SAR)
The 5-benzyl-1H-pyrazole-4-carboxylic acid scaffold offers three distinct vectors for chemical modification, making it a versatile template for Structure-Activity Relationship (SAR) studies.
Vector Analysis
-
Carboxylic Acid (C4):
-
Primary Reactivity: Amide coupling, esterification, reduction to alcohol.
-
Application: This is the "warhead" attachment point.[4] Converting the acid to an amide allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) or specific motifs to interact with kinase hinge regions.
-
-
Pyrazole Nitrogen (N1):
-
Primary Reactivity: Alkylation, arylation, acylation.
-
Application: Substitution here locks the tautomer.[4] N-alkylation can tune the lipophilicity and metabolic stability. Note: Alkylation often yields a mixture of regioisomers (1,3- vs 1,5-substituted) which must be separated by chromatography.
-
-
Benzyl Group (C5):
-
Primary Reactivity: Electrophilic aromatic substitution (on the phenyl ring).
-
Application: The benzyl group serves as a hydrophobic anchor. Substituents on the phenyl ring (e.g., -F, -Cl, -OMe) can optimize pi-stacking interactions within a protein binding pocket.
-
Biological Applications & Mechanism of Action
This scaffold is prominent in the design of ATP-competitive Kinase Inhibitors .
-
Binding Mode: The pyrazole NH and N: often form a donor-acceptor pair with the "hinge region" of kinase enzymes (e.g., FGFR, p38 MAPK).
-
Role of Benzyl: The C5-benzyl group typically occupies the hydrophobic "Gatekeeper" pocket or the back-pocket (Selectivity Pocket), providing potency and selectivity over other kinases.
-
Role of Carboxyl: Often converted to an amide to reach into the solvent-exposed region, improving solubility and pharmacokinetic properties.
SAR Logic Visualization
Caption: Strategic functionalization vectors for medicinal chemistry optimization of the scaffold.
References
-
Thermo Fisher Scientific. Benzyl 5-amino-1H-pyrazole-4-carboxylate Product Specifications. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6483876, 1-Benzyl-1H-pyrazole-4-carboxylic acid. Retrieved from
-
Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Retrieved from
-
ChemicalBook. 5-Benzyl-1H-pyrazole-4-carboxylic acid (CAS 2090699-54-8) Product Description.[1][2][5] Retrieved from
-
El-Hiti, G. A., et al. (2020). Crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Z. Kristallogr. NCS. Retrieved from
Sources
- 1. 1959556-89-8|3-Benzyl-1-methyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Novachem | 5-benzyl-1H-pyrazole-4-carboxylic acid F525954-500MG 2090699-54-8 Fluorochem Ltd [novachem.com.au]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. namiki-s.co.jp [namiki-s.co.jp]
